Methyl 1-butyl-4-iodo-1H-pyrazole-3-carboxylate
Description
Properties
CAS No. |
1354705-69-3 |
|---|---|
Molecular Formula |
C9H13IN2O2 |
Molecular Weight |
308.12 g/mol |
IUPAC Name |
methyl 1-butyl-4-iodopyrazole-3-carboxylate |
InChI |
InChI=1S/C9H13IN2O2/c1-3-4-5-12-6-7(10)8(11-12)9(13)14-2/h6H,3-5H2,1-2H3 |
InChI Key |
KPARSMMZKOZGAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=C(C(=N1)C(=O)OC)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-butyl-4-iodo-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-butyl-3,5-diketone with hydrazine hydrate to form the pyrazole ring, followed by iodination at the 4-position using iodine and ammonium hydroxide . The esterification of the carboxylate group is achieved using methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for scaling up the synthesis while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-butyl-4-iodo-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct chemical and biological properties.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Iodination: Iodine and ammonium hydroxide are commonly used for the iodination step.
Esterification: Methanol and an acid catalyst, such as sulfuric acid, are used for esterification.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide, facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications in medicinal chemistry and material science .
Scientific Research Applications
Medicinal Chemistry
Methyl 1-butyl-4-iodo-1H-pyrazole-3-carboxylate serves as a building block in the synthesis of various bioactive compounds. Its unique structure allows for modifications that can lead to enhanced biological activity.
Case Study: Anticancer Activity
Research has indicated that derivatives of pyrazole compounds exhibit promising anticancer properties. This compound has been investigated for its potential as an inhibitor of cancer cell proliferation, particularly in breast and prostate cancer models .
Agrochemicals
This compound is being explored in the development of agrochemicals due to its ability to interact with biological systems. Its derivatives can be tailored to enhance pest resistance in crops.
Application Example:
Studies have shown that pyrazole derivatives can act as fungicides or herbicides, offering a pathway for sustainable agricultural practices by minimizing chemical inputs while maximizing crop yields.
Materials Science
In materials science, this compound is utilized in the synthesis of novel polymers and materials with specific properties.
Example of Application:
Research has demonstrated that incorporating pyrazole derivatives into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for various industrial applications .
Interaction Studies
Interaction studies involving this compound focus on its binding affinity towards biological targets such as enzymes and receptors. The iodine atom and the ester group are crucial in modulating these interactions, potentially influencing the compound's pharmacological profile .
Mechanism of Action
The mechanism of action of Methyl 1-butyl-4-iodo-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the ester group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pyrazole ring’s electronic properties also contribute to its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 1-butyl-4-iodo-1H-pyrazole-3-carboxylate is unique due to the combination of the butyl group and the ester functionality, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Methyl 1-butyl-4-iodo-1H-pyrazole-3-carboxylate is a member of the pyrazole family, characterized by its unique structural features that include a five-membered ring with two adjacent nitrogen atoms, a methyl ester group, a butyl substituent, and an iodine atom. This compound has garnered attention due to its potential biological activities, which warrant further investigation.
Structural Characteristics
- Molecular Formula : CHI NO
- Molecular Weight : Approximately 308.12 g/mol
- Functional Groups :
- Pyrazole ring
- Methyl ester
- Butyl chain
- Iodine substituent
The presence of the iodine atom is particularly noteworthy as it influences the compound's reactivity and biological interactions compared to its brominated or chlorinated analogs.
Biological Activity Overview
Compounds within the pyrazole family, including this compound, have been studied for various biological activities:
- Anticancer Properties : Similar pyrazole derivatives have shown potential in inhibiting cancer cell proliferation through various mechanisms, including kinase inhibition and modulation of signaling pathways .
- Anti-inflammatory Effects : Pyrazole derivatives are often explored for their anti-inflammatory properties, which may be attributed to their ability to inhibit specific enzymes involved in inflammatory processes.
- Antimicrobial Activity : Some studies suggest that pyrazole compounds exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents .
The mechanism of action for this compound is not yet fully elucidated. However, it is hypothesized that its biological activity may stem from its ability to interact with various biological targets such as enzymes and receptors. The iodine substituent may enhance binding affinity and specificity towards these targets, potentially leading to distinct pharmacological profiles.
Research Findings and Case Studies
Recent studies have highlighted the need for detailed pharmacological investigations into the specific biological activities of this compound:
Table 1: Comparative Biological Activities of Pyrazole Derivatives
Case Study: Anticancer Activity
In a study focusing on pyrazole derivatives, compounds similar to this compound were evaluated for their ability to inhibit specific kinases involved in cancer progression. The results indicated that certain modifications on the pyrazole ring significantly enhanced inhibitory potency against kinases such as SRC and ABL, suggesting potential applications in cancer therapy .
Future Directions
While initial findings suggest promising biological activities for this compound, further research is necessary to:
- Elucidate Mechanisms : Detailed studies are needed to understand the specific mechanisms through which this compound exerts its biological effects.
- Optimize Structure : Investigating structural modifications could lead to more potent derivatives with enhanced therapeutic profiles.
- Conduct In Vivo Studies : Transitioning from in vitro findings to in vivo models will be crucial for assessing the therapeutic potential and safety profile of this compound.
Q & A
Q. What are the key considerations for synthesizing Methyl 1-butyl-4-iodo-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with pyrazole ring formation followed by iodination and esterification. For example, a pyrazole precursor may undergo electrophilic iodination using iodine monochloride (ICl) in acetic acid at 0–5°C to ensure regioselectivity at the 4-position . Esterification via alkylation of the carboxyl group can be achieved using methyl iodide in the presence of a base like potassium carbonate. Optimization requires monitoring reaction progress via TLC or HPLC and adjusting parameters (e.g., temperature, stoichiometry of ICl, and solvent polarity). Purity is confirmed using / NMR and LC-MS .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Confirm substituent positions via characteristic shifts (e.g., the iodo group at C4 deshields adjacent protons, appearing as a singlet at δ ~8.2 ppm in NMR) .
- X-ray Crystallography : Use SHELX or Mercury software for structure refinement. The iodine atom’s high electron density facilitates precise localization in the electron density map .
- IR Spectroscopy : Validate ester (C=O stretch ~1700 cm) and pyrazole ring (N-H stretch ~3150 cm) functional groups .
Q. What analytical techniques are recommended for assessing purity and stability?
- Methodological Answer :
- HPLC-PDA/MS : Quantify impurities (<0.5% threshold) and detect degradation products under accelerated stability conditions (40°C/75% RH for 4 weeks) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability; pyrazole esters typically decompose above 200°C.
- Karl Fischer Titration : Measure residual moisture, critical for hygroscopic compounds .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Molecular Docking (AutoDock/Vina) : Screen against target proteins (e.g., cyclooxygenase-2 for anti-inflammatory studies). The iodo group’s steric bulk and electron-withdrawing properties may influence binding affinity .
- DFT Calculations (Gaussian) : Optimize geometry and calculate electrostatic potential maps to predict reactive sites for functionalization .
- MD Simulations (GROMACS) : Study stability in biological membranes over 100 ns trajectories to evaluate pharmacokinetics .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare - HSQC/HMBC NMR to confirm connectivity. For example, HMBC correlations between the methyl ester (δ ~3.9 ppm) and the pyrazole C3 carbonyl confirm ester positioning .
- Single-Crystal XRD : Resolve ambiguities in regiochemistry (e.g., distinguishing 4-iodo vs. 5-iodo isomers) .
- Isotopic Labeling : Use vs. in MS to confirm molecular ion peaks .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Analog Synthesis : Replace the iodo group with Br/Cl or modify the butyl chain to shorter/longer alkyls. Test bioactivity in assays (e.g., antimicrobial MIC, COX-2 inhibition) .
- QSAR Models : Use MOE or Schrodinger to correlate electronic (Hammett σ) and steric (Taft E) parameters with activity .
- Metabolite Profiling : Use HepG2 microsomes to identify oxidative metabolites (e.g., hydroxylation at the butyl chain) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
